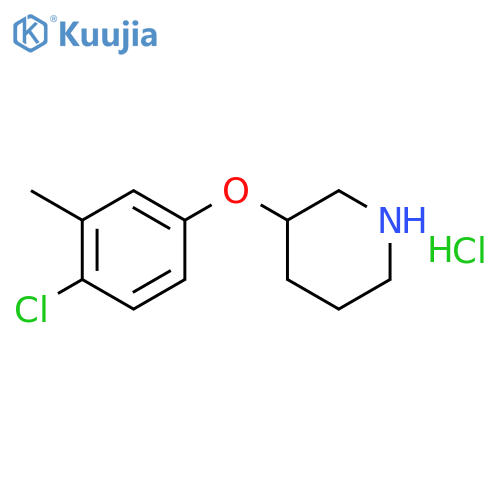Cas no 1220029-14-0 (3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride)

1220029-14-0 structure
商品名:3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chloro-3-methylphenoxy)piperidine hydrochloride
- 3-(4-chloro-3-methylphenoxy)piperidine;hydrochloride
- 1220029-14-0
- 3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride
- AKOS015845963
-
- MDL: MFCD13561113
- インチ: InChI=1S/C12H16ClNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
- InChIKey: XSQAZFYTKCRIEH-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1Cl)OC2CCCNC2.Cl
計算された属性
- せいみつぶんしりょう: 261.0687196g/mol
- どういたいしつりょう: 261.0687196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C039260-250mg |
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride |
1220029-14-0 | 250mg |
$ 375.00 | 2022-06-06 | ||
| TRC | C039260-125mg |
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride |
1220029-14-0 | 125mg |
$ 230.00 | 2022-06-06 |
3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
1220029-14-0 (3-(4-Chloro-3-methylphenoxy)piperidinehydrochloride) 関連製品
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
